molecular formula C24H29N3O5 B2775211 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone CAS No. 2034448-47-8

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone

Cat. No. B2775211
CAS RN: 2034448-47-8
M. Wt: 439.512
InChI Key: DZWFXXGOIAMNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C24H29N3O5 and its molecular weight is 439.512. The purity is usually 95%.
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Scientific Research Applications

Anticancer Research

The compound’s structure suggests potential anticancer activity. Notably, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of indole activity against various cancer cell lines. These derivatives were synthesized and evaluated for their anticancer effects against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Among them, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values against CCRF-CEM and MIA PaCa-2 cells .

Tubulin Inhibition

Given the indole nucleus’s role as a privileged structural motif in various bioactive molecules, this compound may interact with tubulin, a key protein involved in microtubule assembly. Microtubule-targeting agents are essential in cancer therapy, causing mitotic blockade and apoptosis. Further exploration of this compound’s interaction with tubulin could yield valuable insights .

Mitochondrial Function Modulation

An amuvatinib derivative containing the benzodioxole moiety was found to be efficacious in tumor cells experiencing glucose starvation. It inhibits mitochondrial membrane potential, suggesting a potential role in modulating mitochondrial function. Investigating this aspect further could reveal novel therapeutic avenues .

Cardiovascular Applications

The compound’s potential interactions with cellular signaling pathways or ion channels may have implications for cardiovascular health. Researchers could explore its effects on cardiac cells, vasculature, or platelet function.

properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5/c28-24(20-2-4-23(25-14-20)30-16-18-5-11-29-12-6-18)27-9-7-26(8-10-27)15-19-1-3-21-22(13-19)32-17-31-21/h1-4,13-14,18H,5-12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWFXXGOIAMNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone

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